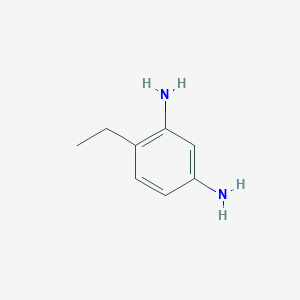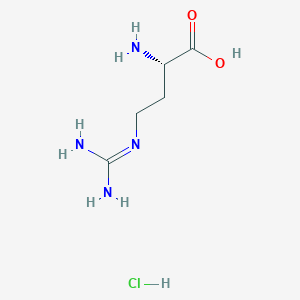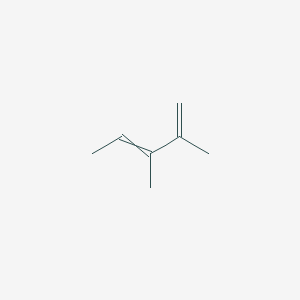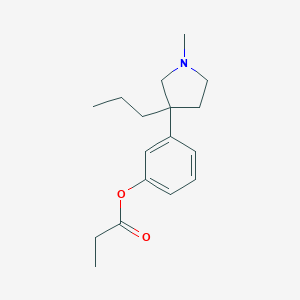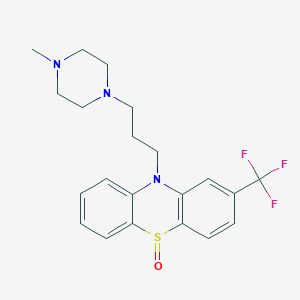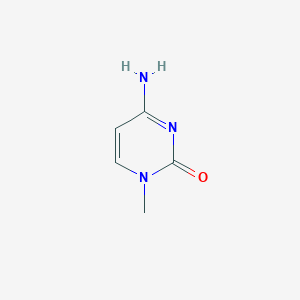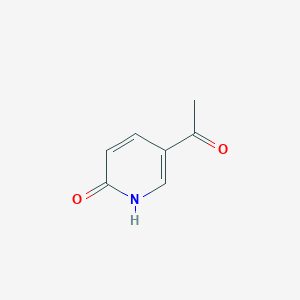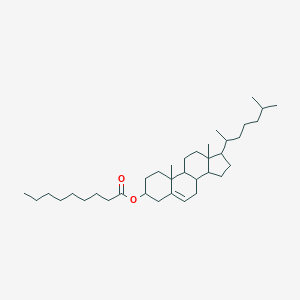![molecular formula C11H21NO2 B075621 [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate CAS No. 1118-38-3](/img/structure/B75621.png)
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a chemical compound that is widely used in scientific research. It is a type of ester that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate involves the inhibition of PP1 and PP2A. These enzymes are responsible for the dephosphorylation of proteins, which is a critical step in many cellular processes. The inhibition of PP1 and PP2A by this compound leads to the accumulation of phosphorylated proteins, which can affect various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce cell death by inhibiting PP2A. In neurodegenerative diseases, it has been used to study the role of PP1 in the regulation of tau protein phosphorylation, which is a hallmark of Alzheimer's disease. In cardiovascular disorders, it has been used to investigate the role of PP1 in the regulation of cardiac contractility.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in lab experiments is its potency as an inhibitor of PP1 and PP2A. This compound has been shown to be more effective than other PP1 and PP2A inhibitors, which makes it a valuable tool for studying the role of these enzymes in various biological systems. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate in scientific research. One direction is the development of more specific inhibitors of PP1 and PP2A. This could lead to the identification of new therapeutic targets for the treatment of various diseases. Another direction is the investigation of the role of PP1 and PP2A in the regulation of other cellular processes, such as autophagy and DNA repair. Finally, the use of this compound in combination with other drugs could lead to the development of more effective therapies for cancer and other diseases.
Conclusion
In conclusion, [3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate is a valuable tool for studying the role of PP1 and PP2A in various biological systems. Its unique properties as a potent inhibitor of these enzymes make it a valuable tool for scientific research. However, it is important to use appropriate safety measures when handling this compound to avoid any adverse effects. There are several future directions for the use of this compound in scientific research, including the development of more specific inhibitors of PP1 and PP2A and the investigation of its role in other cellular processes.
Applications De Recherche Scientifique
[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are enzymes involved in the regulation of various cellular processes. This compound has been used to study the role of PP1 and PP2A in different biological systems, including cancer, neurodegenerative diseases, and cardiovascular disorders.
Propriétés
Numéro CAS |
1118-38-3 |
|---|---|
Formule moléculaire |
C11H21NO2 |
Poids moléculaire |
199.29 g/mol |
Nom IUPAC |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
Clé InChI |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
SMILES canonique |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

